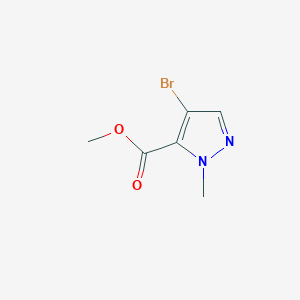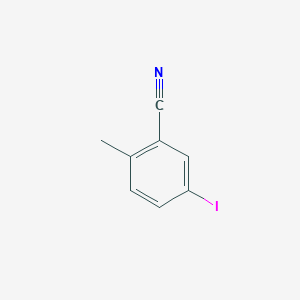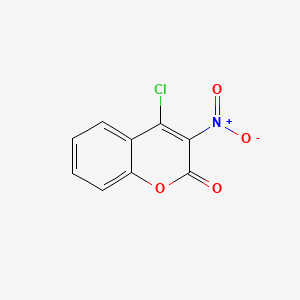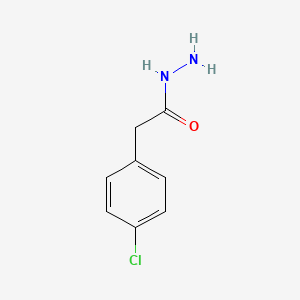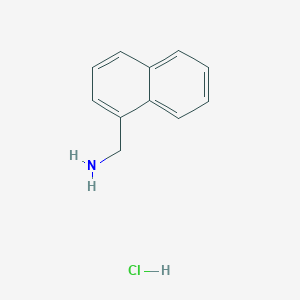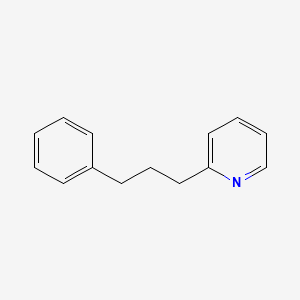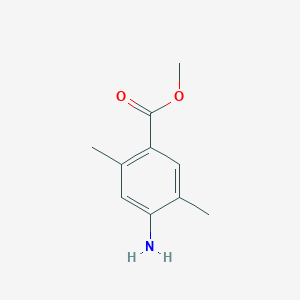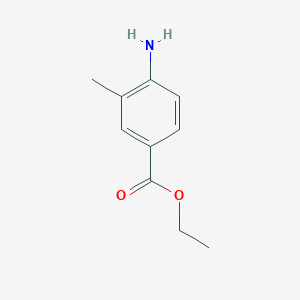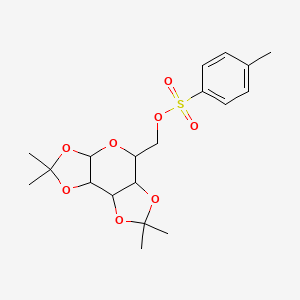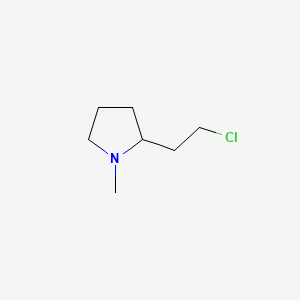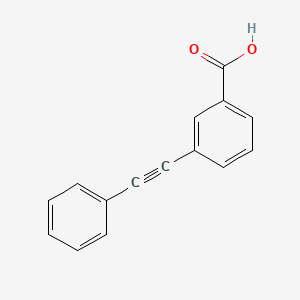
Phe-gly
Übersicht
Beschreibung
Phe-Gly is a dipeptide formed from L-phenylalanine and glycine residues . It has a role as a metabolite and is functionally related to L-phenylalanine and glycine .
Synthesis Analysis
The synthesis of Phe-Gly involves solid-phase methodology . In one study, the small peptide sequence Acetyl-Pro-Ala-Phe-Gly-OH was synthesized via solid-phase peptide synthesis, purified, and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular formula of Phe-Gly is C11H14N2O3 . Its molecular weight is 222.24 g/mol . The IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid .
Chemical Reactions Analysis
Amino acids, including Phe-Gly, usually require derivatization to improve their separation and determination . The reaction of urea and amino acids generates carbamoyl amino acids along with the release of NH3 .
Physical And Chemical Properties Analysis
Phe-Gly has a molecular weight of 222.24 g/mol . Its IUPAC name is 2-[[ (2 S )-2-amino-3-phenylpropanoyl]amino]acetic acid . The InChIKey is GLUBLISJVJFHQS-VIFPVBQESA-N .
Wissenschaftliche Forschungsanwendungen
Nanomedicine and Drug Delivery
“Phe-gly” motifs are crucial in the self-assembly of short peptides into nanostructures and hydrogels. These structures have significant potential in nanomedicine, particularly for targeted drug delivery systems. The unique physico-chemical properties of these nanostructures allow for innovative solutions to therapeutic and diagnostic challenges, such as early disease diagnosis and efficient drug delivery mechanisms .
Biomaterials Development
The self-assembling property of “Phe-gly” based molecules also makes them ideal candidates for the development of biomaterials. These materials can be used for various applications, including tissue engineering, where they can provide a scaffold for cell growth and regeneration .
Synthetic Receptor Binding
“Phe-gly” has been identified as a key component in the binding of synthetic receptors. These receptors can recognize peptides at subnanomolar concentrations, which is essential for biomedical applications that require high-affinity ligand binding, such as affinity purification of proteins and adding functionality to proteins .
Hydrolysis Studies
The dipeptide has been used in studies to understand the hydrolysis of oligopeptides. For instance, the hydrolysis of H-Gly-Phe-OH by Ce (IV) under mild conditions has been examined to determine the rate constants, which is important for understanding peptide stability and degradation .
Peptide Synthesis and Modification
Research has been conducted on synthesizing new peptide molecules by introducing specific groups into parent peptides like “Phe-gly”. These modifications aim to enhance the recognition by receptors, which is crucial for developing more effective pharmaceuticals .
Conformational Analysis for Opiate Peptides
“Phe-gly” has been used in theoretical conformational analysis of opiate peptides. By studying the conformation of these peptides, researchers can better understand how they interact with receptors in the brain, which is vital for the development of new analgesics and treatments for addiction .
Wirkmechanismus
Target of Action
Phe-gly, also known as H-PHE-GLY-OH, is a dipeptide composed of phenylalanine and glycineIt has been suggested that phe-gly may interact with protein kinases , and it may also have implications in different steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events .
Mode of Action
The interaction of Phe-gly with its targets involves the formation of peptide bonds. The Phe residue in Phe-gly can form contacts with the C-helix of the N-terminal lobe of protein kinases . This interaction can lead to changes in the conformation and activity of the target proteins, affecting their function.
Biochemical Pathways
Phe-gly may affect various biochemical pathways. For instance, it has been suggested that Phe-gly could be involved in the regulation of protein kinases , which play crucial roles in signal transduction pathways within cells. Additionally, Phe-gly might be involved in various steps of carcinogenesis . .
Pharmacokinetics
It is known that the bioavailability of peptides depends on how readily they are digested by endopeptidases and their ability to pass through cell membranes These features are determined by the peptide’s chemical and physical structure
Result of Action
It is suggested that phe-gly can affect the function of target proteins, leading to changes in cellular processes . For instance, Phe-gly might affect the activity of protein kinases, which could have downstream effects on signal transduction pathways within cells
Action Environment
The action, efficacy, and stability of Phe-gly can be influenced by various environmental factors. For instance, the environmental concentration of Phe-gly and the occurrence of Phe-gly in different ecological elements are strongly influenced by environmental and climatic conditions . Additionally, the overuse of Phe-gly has prompted the search for alternatives, which is a topic of discussion in both the scientific community and civil society
Eigenschaften
IUPAC Name |
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9(11(16)13-7-10(14)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUBLISJVJFHQS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315619 | |
| Record name | Phenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenylalanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Phe-gly | |
CAS RN |
721-90-4 | |
| Record name | Phenylalanylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901315619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylalanylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028995 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



